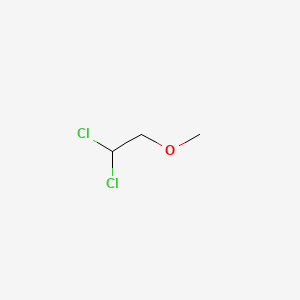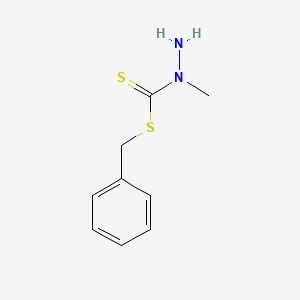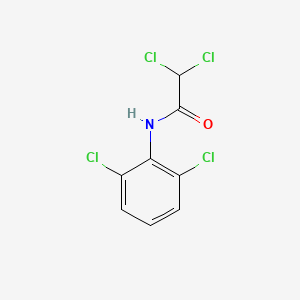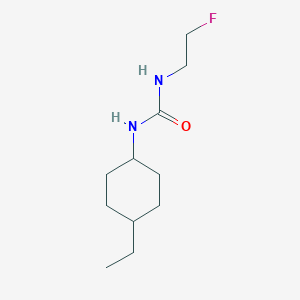![molecular formula C16H6O4 B14696984 4,11-Epoxyanthra[2,3-c]furan-1,3-dione CAS No. 26851-45-6](/img/structure/B14696984.png)
4,11-Epoxyanthra[2,3-c]furan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,11-Epoxyanthra[2,3-c]furan-1,3-dione is a complex organic compound characterized by its unique fused ring structure, which includes an epoxide group and a furan ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Epoxyanthra[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving the cyclopropanation of 3-chloro-3-phenyldiazirines followed by Cloke-Wilson rearrangement and elimination of HCl can yield multi-substituted furans .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Techniques such as palladium-catalyzed cycloisomerization or copper-catalyzed formal cycloaddition are often employed to achieve efficient synthesis .
化学反応の分析
Types of Reactions: 4,11-Epoxyanthra[2,3-c]furan-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the epoxide group, potentially opening the ring to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction might produce alcohols or alkanes.
科学的研究の応用
4,11-Epoxyanthra[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including optoelectronic devices and polymers
作用機序
The mechanism of action of 4,11-Epoxyanthra[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its epoxide and furan groups. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting various biochemical pathways. The compound’s ability to undergo [4+2] cycloaddition reactions is particularly noteworthy, as it can form stable adducts with other molecules .
類似化合物との比較
Anthracene Derivatives: These compounds share a similar polycyclic structure but lack the epoxide and furan functionalities.
Furan Derivatives: Compounds like 2,5-dimethylfuran have similar furan rings but differ in their substitution patterns and overall reactivity.
Uniqueness: 4,11-Epoxyanthra[2,3-c]furan-1,3-dione is unique due to its combination of an epoxide group and a furan ring within a polycyclic framework. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill .
特性
CAS番号 |
26851-45-6 |
|---|---|
分子式 |
C16H6O4 |
分子量 |
262.22 g/mol |
IUPAC名 |
15,18-dioxapentacyclo[10.5.1.02,11.04,9.013,17]octadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C16H6O4/c17-15-11-12(16(18)20-15)14-10-6-8-4-2-1-3-7(8)5-9(10)13(11)19-14/h1-6H |
InChIキー |
UYQYAWQKLVWCAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=C3O4)C(=O)OC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)



![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)



![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)


![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)

